molecular formula C20H21BrF2N2O2S B2733280 3-(4-(difluoromethoxy)phenyl)-3-hydroxy-1-(o-tolyl)-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide CAS No. 1101752-07-1

3-(4-(difluoromethoxy)phenyl)-3-hydroxy-1-(o-tolyl)-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide

Cat. No.: B2733280
CAS No.: 1101752-07-1
M. Wt: 471.36
InChI Key: LUIXVUDGBUYGRB-UHFFFAOYSA-M
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Description

3-(4-(difluoromethoxy)phenyl)-3-hydroxy-1-(o-tolyl)-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide is a useful research compound. Its molecular formula is C20H21BrF2N2O2S and its molecular weight is 471.36. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

Research on similar thiazole and imidazothiazole derivatives has shown the synthesis and characterization of new compounds through Multicomponent Cyclocondensation Reactions (MCRs), offering insights into their structural determination using techniques like FT-IR, NMR, and X-ray crystal analysis. These methods are fundamental in identifying the properties and potential applications of new chemical entities (Akbas et al., 2018).

Antioxidant Properties

Studies have also explored the antioxidant capabilities of thiazole derivatives, comparing them with standard antioxidants such as trolox and α-tocopherol. This research indicates that certain compounds exhibit significant activity in scavenging radicals, which could be beneficial in developing treatments or supplements to mitigate oxidative stress (Akbas et al., 2018).

Anticancer Activities

The synthesis of imidazo[2,1-b]thiazolium bromides and related structures has been explored for their potential anticancer activities. By creating derivatives and testing their ability to suppress cancer cell growth, researchers have found moderate efficacy against kidney cancer cells, with varying effects on other cancer types. This suggests a promising avenue for developing new anticancer agents based on the imidazo[2,1-b][1,3]thiazole skeleton (Potikha & Brovarets, 2020).

Antimicrobial and Antitubercular Activities

Another application of thiazole derivatives is in antimicrobial and antitubercular therapies. Through the green synthesis of imidazo[2,1-b]thiazole derivatives, researchers have screened compounds for their activity against bacteria and tuberculosis, highlighting the potential of these molecules in treating infectious diseases (Vekariya et al., 2017).

Properties

IUPAC Name

3-[4-(difluoromethoxy)phenyl]-1-(2-methylphenyl)-2,5,6,7-tetrahydroimidazo[2,1-b][1,3]thiazin-4-ium-3-ol;bromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21F2N2O2S.BrH/c1-14-5-2-3-6-17(14)23-13-20(25,24-11-4-12-27-19(23)24)15-7-9-16(10-8-15)26-18(21)22;/h2-3,5-10,18,25H,4,11-13H2,1H3;1H/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUIXVUDGBUYGRB-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2CC([N+]3=C2SCCC3)(C4=CC=C(C=C4)OC(F)F)O.[Br-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21BrF2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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